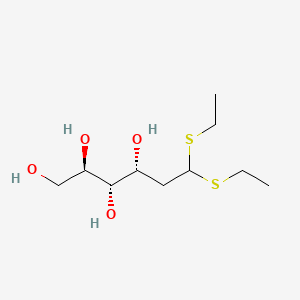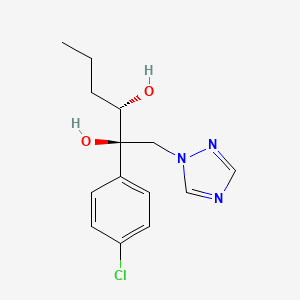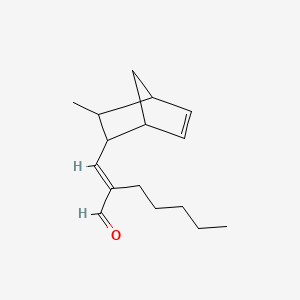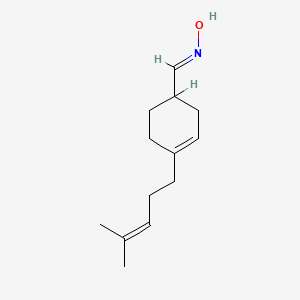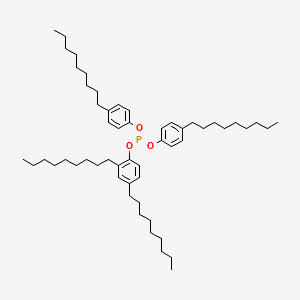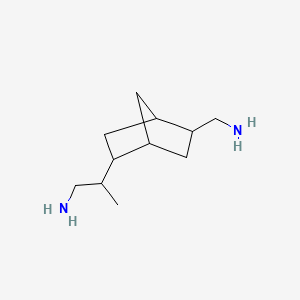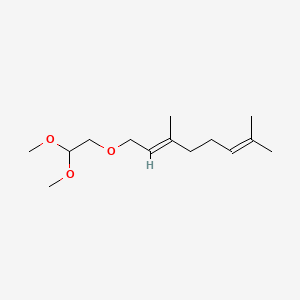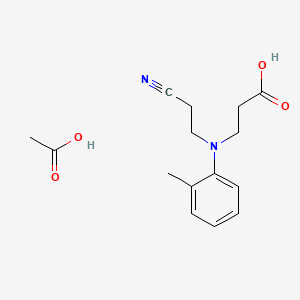
N-(2-Cyanoethyl)-O-methyl-N-phenyl-beta-alanine monoacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Cyanoethyl)-O-methyl-N-phenyl-beta-alanine monoacetate is a synthetic organic compound that belongs to the class of beta-alanine derivatives This compound is characterized by the presence of a cyanoethyl group, a phenyl group, and an acetate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyanoethyl)-O-methyl-N-phenyl-beta-alanine monoacetate typically involves the following steps:
Starting Materials: The synthesis begins with beta-alanine, phenylamine, and 2-cyanoethanol as the primary starting materials.
Formation of N-Phenyl-beta-alanine: Beta-alanine is reacted with phenylamine under acidic conditions to form N-phenyl-beta-alanine.
Introduction of the Cyanoethyl Group: N-phenyl-beta-alanine is then reacted with 2-cyanoethanol in the presence of a suitable catalyst, such as sulfuric acid, to introduce the cyanoethyl group.
Esterification: The final step involves the esterification of the hydroxyl group with acetic anhydride to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for precise control of temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
化学反应分析
Types of Reactions
N-(2-Cyanoethyl)-O-methyl-N-phenyl-beta-alanine monoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the cyanoethyl group, where nucleophiles such as hydroxide ions can replace the cyano group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Hydroxyethyl derivatives.
科学研究应用
N-(2-Cyanoethyl)-O-methyl-N-phenyl-beta-alanine monoacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of N-(2-Cyanoethyl)-O-methyl-N-phenyl-beta-alanine monoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanoethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.
相似化合物的比较
Similar Compounds
N-(2-Cyanoethyl)-N-phenyl-beta-alanine: Lacks the ester group, making it less reactive in certain chemical reactions.
O-Methyl-N-phenyl-beta-alanine: Does not contain the cyanoethyl group, resulting in different chemical and biological properties.
N-Phenyl-beta-alanine monoacetate:
Uniqueness
N-(2-Cyanoethyl)-O-methyl-N-phenyl-beta-alanine monoacetate is unique due to the presence of both the cyanoethyl and ester groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
93893-66-4 |
|---|---|
分子式 |
C15H20N2O4 |
分子量 |
292.33 g/mol |
IUPAC 名称 |
acetic acid;3-[N-(2-cyanoethyl)-2-methylanilino]propanoic acid |
InChI |
InChI=1S/C13H16N2O2.C2H4O2/c1-11-5-2-3-6-12(11)15(9-4-8-14)10-7-13(16)17;1-2(3)4/h2-3,5-6H,4,7,9-10H2,1H3,(H,16,17);1H3,(H,3,4) |
InChI 键 |
UEECXLPUEDUXKN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1N(CCC#N)CCC(=O)O.CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


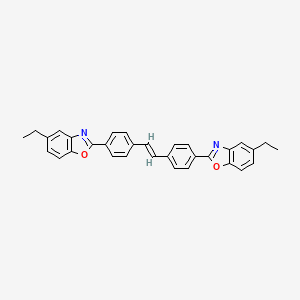
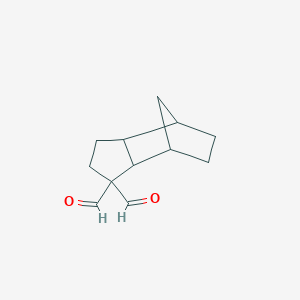

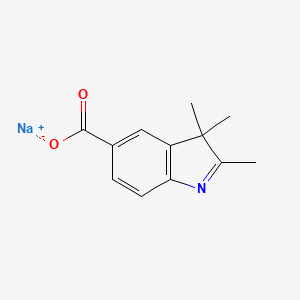
![2,2'-[[2-Methyl-1-(1-methylethyl)propyl]imino]bisethanol](/img/structure/B15178455.png)
